molecular formula C11H21N3O3 B8178923 N6-D-Prolyl-L-Lysine

N6-D-Prolyl-L-Lysine

Cat. No.: B8178923
M. Wt: 243.30 g/mol
InChI Key: VIIDDSZOUXRNDY-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-D-Prolyl-L-Lysine: is a synthetic compound that combines the amino acids proline and lysine It is characterized by the presence of a D-proline moiety linked to the epsilon amino group of L-lysine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-D-Prolyl-L-Lysine typically involves the coupling of D-proline with L-lysine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage to obtain the desired peptide .

Chemical Reactions Analysis

Types of Reactions: N6-D-Prolyl-L-Lysine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N6-D-Prolyl-L-Lysine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N6-D-Prolyl-L-Lysine involves its incorporation into peptides and proteins, where it can influence the structural and functional properties of these biomolecules. The presence of the D-proline moiety can affect the conformation and stability of the peptide, potentially altering its interactions with molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: N6-D-Prolyl-L-Lysine is unique due to the presence of both D-proline and L-lysine, which can impart distinct structural and functional properties to peptides and proteins.

Properties

IUPAC Name

(2S)-2-amino-6-[[(2R)-pyrrolidine-2-carbonyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c12-8(11(16)17)4-1-2-6-14-10(15)9-5-3-7-13-9/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIDDSZOUXRNDY-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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